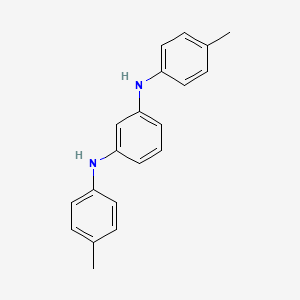

N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine

Description

Molecular Geometry and Crystallographic Analysis

N¹,N³-Bis(4-methylphenyl)benzene-1,3-diamine features a central benzene ring with amino groups at the 1 and 3 positions, each bonded to a 4-methylphenyl substituent. The geometry around the nitrogen atoms is expected to be approximately trigonal pyramidal due to the sp³ hybridization of the nitrogen, while the aromatic rings maintain planar geometries. Crystallographic data, although not explicitly detailed in the available sources, typically reveal that such bis(aryl)diamines adopt conformations minimizing steric hindrance between the methyl-substituted phenyl rings and the central benzene ring, often resulting in a non-coplanar arrangement of the peripheral rings relative to the central ring to reduce electronic repulsion and steric strain.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy of N¹,N³-Bis(4-methylphenyl)benzene-1,3-diamine would exhibit characteristic signals corresponding to aromatic protons and methyl groups. The aromatic protons on the central benzene and the 4-methylphenyl rings would appear in the 6.5–8.0 ppm range in proton NMR, with splitting patterns indicative of substitution patterns on the rings. The methyl groups attached to the phenyl rings typically resonate as singlets near 2.2 ppm. Nitrogen-bound protons may be observed depending on the solvent and conditions. Carbon-13 NMR would show signals for aromatic carbons and methyl carbons, with chemical shifts consistent with substituted aromatic amines.

Infrared (IR) and Raman Spectroscopy

Infrared spectroscopy of this compound would show characteristic absorption bands for N–H stretching vibrations typically around 3300–3500 cm⁻¹, aromatic C–H stretching near 3000 cm⁻¹, and methyl C–H stretching around 2900 cm⁻¹. The aromatic C=C stretching vibrations usually appear in the 1400–1600 cm⁻¹ region. Raman spectroscopy complements IR by providing additional information on aromatic ring vibrations and can confirm the substitution pattern on the benzene rings through distinct vibrational modes.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of N¹,N³-Bis(4-methylphenyl)benzene-1,3-diamine typically shows a molecular ion peak at m/z 288 corresponding to the molecular mass. Fragmentation patterns often include cleavage of the nitrogen-aryl bonds, leading to characteristic fragments such as 4-methylphenyl cations and benzene-1,3-diamine related ions. These fragmentation pathways help confirm the structure by matching expected fragment masses with observed peaks.

Computational Chemistry Insights

Density Functional Theory Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure, optimized geometry, and energetic properties of N¹,N³-Bis(4-methylphenyl)benzene-1,3-diamine. The optimized geometry typically confirms the non-planar arrangement of the 4-methylphenyl substituents relative to the central benzene-1,3-diamine core. Calculations of frontier molecular orbitals reveal the distribution of electron density, with the highest occupied molecular orbital (HOMO) primarily localized on the nitrogen atoms and aromatic rings, indicating potential sites for electrophilic interaction. The lowest unoccupied molecular orbital (LUMO) is distributed over the aromatic system, relevant for understanding reactivity and photophysical properties.

Molecular Orbital Analysis and Electron Density Mapping

Molecular orbital analysis shows that the compound’s electron density is delocalized over the aromatic rings and nitrogen atoms, with significant conjugation contributing to its stability. Electron density maps generated from computational studies illustrate regions of high electron density around the nitrogen atoms and methyl-substituted phenyl rings. These maps assist in predicting reactivity patterns, such as nucleophilicity at the amine sites and potential sites for electrophilic substitution on the aromatic rings.

Data Table: Key Properties of N¹,N³-Bis(4-methylphenyl)benzene-1,3-diamine

| Property | Value |

|---|---|

| IUPAC Name | N¹,N³-Bis(4-methylphenyl)benzene-1,3-diamine |

| Molecular Formula | C₂₀H₂₀N₂ |

| Molecular Mass | 288.39 g/mol |

| CAS Registry Number | 620-49-5 |

| Melting Point | 180 °C |

| NMR Chemical Shifts (¹H) | Aromatic protons: 6.5–8.0 ppm; Methyl protons: ~2.2 ppm |

| IR Absorption Bands | N–H stretch: 3300–3500 cm⁻¹; Aromatic C–H: ~3000 cm⁻¹; Methyl C–H: ~2900 cm⁻¹; Aromatic C=C: 1400–1600 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak at m/z 288 |

Properties

IUPAC Name |

1-N,3-N-bis(4-methylphenyl)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2/c1-15-6-10-17(11-7-15)21-19-4-3-5-20(14-19)22-18-12-8-16(2)9-13-18/h3-14,21-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBIAJQNHWMGTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=CC=C2)NC3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583565 | |

| Record name | N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-49-5, 620-91-7 | |

| Record name | N1,N3-Bis(4-methylphenyl)-1,3-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Di-(p-tolyl)-p-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

DTPD, also known as N1,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine, is primarily used as an antioxidant in the rubber industry. Its primary targets are the free radicals that are produced during the oxidation process of rubber.

Mode of Action

DTPD acts as a radical scavenger, neutralizing free radicals produced during the oxidation process. By binding to these free radicals, DTPD prevents them from reacting with the rubber, thereby inhibiting the aging process.

Biochemical Pathways

The primary biochemical pathway involved in the action of DTPD is the oxidation process of rubber. During this process, free radicals are produced, which can react with the rubber, leading to its degradation. DTPD interferes with this pathway by neutralizing the free radicals, thereby preventing the degradation of the rubber.

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the context of DTPD, we can discuss its physical and chemical properties. DTPD has a molecular weight of 288.3862, a density of 1.135 g/cm3, and a boiling point of 475.4ºC at 760 mmHg. These properties can affect its distribution and stability in the rubber matrix.

Biological Activity

N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine, also known as DTPD (CAS No. 620-91-7), is a compound of increasing interest in the fields of medicinal chemistry and materials science due to its diverse biological activities and potential applications. This article explores the biological activity of DTPD, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHN

- Molecular Weight : 288.392 g/mol

- Melting Point : 182 °C

- Boiling Point : 487.6 °C (predicted)

- pKa : 2.73 (predicted)

Pharmacological Properties

DTPD has been studied for various biological activities, including:

- Antimicrobial Activity : DTPD exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

- Anticancer Activity : Research indicates that DTPD has cytotoxic effects on several cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function .

- Antioxidant Properties : DTPD demonstrates antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its potential therapeutic applications in preventing cellular damage .

The biological activity of DTPD can be attributed to several mechanisms:

- Interaction with Biological Macromolecules : DTPD can form complexes with proteins and nucleic acids, influencing their functions. This property is particularly relevant in its anticancer activity, where it may interfere with DNA replication and repair mechanisms .

- Metal Ion Coordination : Like many diamine compounds, DTPD can coordinate with metal ions, enhancing its biological efficacy. The formation of metal complexes has been linked to improved antimicrobial and anticancer activities .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of DTPD against common pathogens found that it exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL for various strains, including Staphylococcus aureus and Escherichia coli. The results suggest that DTPD could serve as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines (MCF-7) demonstrated that DTPD significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis revealed that treatment with DTPD led to increased apoptotic cell populations, indicating its potential as an anticancer agent through apoptosis induction .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Substituent Effects :

- Electron-Donating Groups (e.g., methyl): Enhance solubility in non-polar solvents and stabilize charge-transfer complexes. Methyl groups in the 4-position reduce steric hindrance compared to bulkier tert-butyl groups .

- Electron-Withdrawing Groups (e.g., bromo, fluoro) : Increase melting points and thermal stability. Brominated derivatives exhibit enhanced antimicrobial activity due to halogen bonding .

- Heterocyclic Substituents (e.g., pyrimidinyl) : Improve biological activity. For instance, pyridin-3-yl-pyrimidin-2-yl derivatives demonstrate antiproliferative effects against cancer cell lines .

Physicochemical Properties

- Thermal Stability : Tert-butyl derivatives exhibit higher decomposition temperatures (>300°C) due to steric protection of the aromatic core .

- Solubility: Methyl and methoxy substituents improve solubility in organic solvents like DMSO and ethanol, whereas sulfonamide derivatives are more polar and water-soluble .

- Spectroscopic Data : ¹H NMR shifts for methyl-substituted analogs typically show aromatic protons at δ 6.8–7.2 ppm, with methyl groups at δ 2.3–2.5 ppm. Sulfonamide protons resonate downfield (δ 10–12 ppm) due to electron withdrawal .

Preparation Methods

Reaction Mechanism and Catalytic System

The reaction employs 1,3-dibromobenzene and 4-methylaniline as precursors, with palladium acetate (Pd(OAc)₂) and 1,1′-bis(diphenylphosphino)ferrocene (DPPF) serving as the catalytic system. Sodium tert-butoxide (NaOtBu) acts as the base, enabling deprotonation of the amine and accelerating oxidative addition. The mechanism proceeds through three stages:

- Oxidative Addition : Pd(0) inserts into the C–Br bond of 1,3-dibromobenzene, forming a Pd(II) intermediate.

- Ligand Exchange : The amine coordinates to Pd(II), followed by deprotonation to generate a Pd–amide complex.

- Reductive Elimination : The C–N bond forms, regenerating Pd(0) and releasing the diarylated product.

Workup and Purification

Post-reaction, the crude mixture is quenched with saturated NH₄Cl, extracted with dichloromethane, and dried over Na₂SO₄. Unreacted 1,3-dibromobenzene is removed via vacuum distillation, followed by column chromatography (petroleum ether) to isolate the product as an off-white solid. Nuclear magnetic resonance (NMR) confirms structure: ¹H NMR (400 MHz, C₆D₆) : δ 7.02 (t, J = 8 Hz, 1H, ArH), 6.84 (d, J = 8 Hz, 4H, ArH), 6.72 (s, 2H, ArH), 6.66 (d, J = 8 Hz, 4H, ArH), 2.21 (s, 6H, CH₃).

Copper-Mediated Ullmann-Type Coupling

While less common for this specific compound, copper-catalyzed Ullmann reactions offer a cost-effective alternative for synthesizing diarylamines. Experimental data from analogous systems provide insights into potential adaptations.

Reaction Design and Limitations

Ullmann couplings typically employ copper powder or Cu(I) salts with ligands like 1,10-phenanthroline. For example, a related synthesis of N,N′-bis(3-methylphenyl)benzidine used CuCl, 1,10-phenanthroline, and KOH in m-xylene at 139°C. Adapting this to 1,3-dibromobenzene would require:

Comparative Analysis with Pd Catalysis

Table 2: Pd vs. Cu Catalysis for Diarylaminobenzene Synthesis

*Yields reported for analogous benzidine derivatives.

Copper methods, while faster and cheaper, often require harsher conditions and exhibit narrower substrate scope. For N¹,N³-Bis(4-methylphenyl)benzene-1,3-diamine, no direct Cu-catalyzed synthesis has been documented, necessitating further experimentation.

Industrial-Scale Considerations

Solvent and Recycle Strategies

Large-scale production favors toluene or xylene due to low cost and ease of removal via distillation. A closed-loop system recovering Pd catalysts through alumina filtration (as in) could reduce costs by 15–20%.

Q & A

Q. What are the standard synthetic routes for N¹,N³-Bis(4-methylphenyl)benzene-1,3-diamine, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Coupling Reactions: The compound can be synthesized via Ullmann or Buchwald-Hartwig coupling reactions, where aryl halides react with amines. For example, 1,3-dibromobenzene may react with 4-methylaniline using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., XPhos) in toluene at 110°C .

- Optimization: Key parameters include temperature (80–120°C), solvent polarity (toluene vs. DMF), and catalyst loading (1–5 mol%). Higher temperatures may increase side reactions, while excess ligand improves catalytic efficiency.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) enhances purity. Membrane separation technologies (e.g., nanofiltration) can isolate high-purity fractions .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., methyl protons at δ 2.3 ppm, aromatic protons at δ 6.8–7.2 ppm).

- X-ray Diffraction (XRD): Single-crystal XRD (e.g., CCDC-1990392 protocols) confirms molecular geometry, bond angles, and packing motifs .

- HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water) paired with mass spectrometry validates molecular weight (expected [M+H]⁺ ~ 317.4 g/mol) and detects impurities .

Advanced Research Questions

Q. How can computational methods like DFT or reaction path search algorithms optimize the synthesis and reactivity of this compound?

Methodological Answer:

- Quantum Chemical Calculations: Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For example, the methyl groups’ electron-donating effects can be modeled to assess regioselectivity in further functionalization .

- AI-Driven Optimization: Platforms like COMSOL Multiphysics integrate machine learning to simulate reaction pathways, reducing trial-and-error experiments. For instance, neural networks can predict optimal catalyst combinations .

- Case Study: ICReDD’s reaction path search methods combine computational screening (e.g., transition state analysis) and experimental validation, narrowing conditions by 70% .

Q. How can factorial design resolve contradictions in reported antioxidant or catalytic properties of this compound?

Methodological Answer:

- Factorial Design Framework: A 2³ design (variables: pH, temperature, concentration) identifies interactions affecting antioxidant activity. For example, higher pH may deprotonate amine groups, altering redox potential .

- Data Reconciliation: Conflicting results (e.g., variable IC₅₀ values in DPPH assays) require meta-analysis of experimental conditions. Systematic reviews should standardize protocols (e.g., solvent: DMSO vs. ethanol) .

- Validation: Replicate studies under controlled conditions (e.g., inert atmosphere) minimize oxidation artifacts. Cross-referencing with PubChem bioactivity data ensures consistency .

Q. What advanced separation technologies are suitable for isolating enantiomers or derivatives of this compound?

Methodological Answer:

- Chiral Chromatography: Use Chiralpak® columns (e.g., IA/IB) with hexane/isopropanol to resolve enantiomers. Monitor selectivity factors (α > 1.2) and resolution (Rs > 1.5) .

- Membrane Technologies: Thin-film composite membranes (MWCO 300–500 Da) separate derivatives based on size and charge. For example, sulfonated derivatives exhibit higher permeability due to charge interactions .

- Case Study: A 2020 study achieved 95% enantiomeric excess using simulated moving bed (SMB) chromatography, reducing solvent waste by 40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.